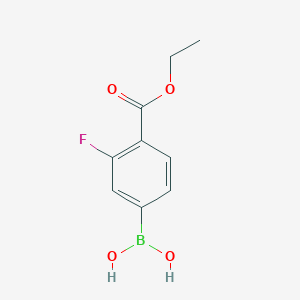

4-Ethoxycarbonyl-3-fluorophenylboronic acid

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 4-Ethoxycarbonyl-3-fluorophenylboronic acid involves multiple steps, including esterification, etherification, and selective hydrolysis. For example, one method involves starting from 4-methylsalicylic acid, undergoing simultaneous esterification and etherification, followed by carboxylation and selective hydrolysis to achieve a related compound with an overall yield of 58% (W. Mi, 2006). Another approach involves the synthesis of 2-ethoxy-3-pyridylboronic acid, demonstrating the versatility of ethoxy and fluorophenylboronic acid derivatives in cross-coupling reactions (A. Thompson et al., 2005).

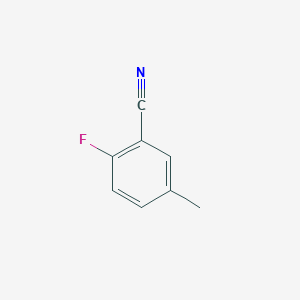

Molecular Structure Analysis

The molecular structure of related compounds reveals interesting intramolecular and intermolecular interactions. For instance, X-ray crystallography studies on 2-ethoxy-3-pyridylboronic acid reveal intramolecular O–H⋯O bonds and intermolecular O–H⋯N bonds, highlighting the importance of these interactions in the stability of the crystal structure (A. Thompson et al., 2005).

Chemical Reactions and Properties

Boronic acids, including those with ethoxycarbonyl and fluorophenyl groups, are key intermediates in various chemical reactions, such as Suzuki cross-coupling. These compounds exhibit significant reactivity due to their ability to form stable complexes with transition metals, facilitating the formation of carbon-carbon bonds (A. Thompson et al., 2005).

Scientific Research Applications

Catalysis and Material Synthesis

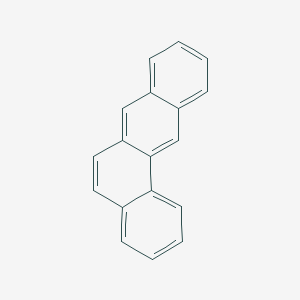

4-Ethoxycarbonyl-3-fluorophenylboronic acid plays a crucial role in the synthesis of chiral materials and catalysis. Its derivative, (S)-6-(3-fluoro-4-(methoxycarbonyl)phenyl)-1,1′-bis-2-naphthol, was used in Suzuki C−C coupling reactions and immobilized onto multiwalled carbon nanotubes, demonstrating its utility in creating hybrid materials with preserved chemical and electronic integrity of chiral ligands. This application is significant for catalytic processes, albeit with observations of lower enantioselectivities in certain reactions, suggesting complex interactions with the support surface or competitive reactions on the carbon surface (Monteiro et al., 2015).

Fluorescence Quenching Studies

In fluorescence quenching studies, derivatives of this compound, such as 4-fluoro-2-methoxyphenyl boronic acid, have been investigated for their quenching mechanisms using Stern-Volmer kinetics. These studies reveal insights into the static quenching mechanism and the influence of solvent interactions, contributing to our understanding of the photophysical behaviors of boronic acid derivatives in different environments (Geethanjali et al., 2015).

Surface Adsorption Mechanisms

The impact of substituent type and position on the adsorption mechanism of phenylboronic acids, including 3-fluorophenylboronic acid derivatives, has been explored using spectroscopic techniques like FT-IR, FT-Raman, and SERS. These studies are pivotal in understanding how these compounds interact with surfaces, particularly in the context of silver nanoparticles, providing valuable information for the development of sensors and other surface-based applications (Piergies et al., 2013).

Glucose Sensing and Diabetes Management

The utility of this compound derivatives in glucose sensing and diabetes management has been demonstrated through the synthesis of novel materials for enzyme-free glucose sensing at physiological conditions. This application highlights the potential of such compounds in developing non-enzymatic sensors for monitoring glucose levels, a crucial aspect of diabetes management (Bao et al., 2021).

Antibacterial Applications

Chitosan complexes substituted with this compound have shown significant antibacterial activity, indicating their potential for biomedical applications, particularly in developing antimicrobial materials and coatings. This research opens avenues for the use of boronic acid derivatives in combating microbial resistance and enhancing the antimicrobial properties of biomaterials (Srivastava et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids, in general, are known for their ability to form boronate esters with 1,2- and 1,3-diols in physiological conditions, which can influence the activity of target molecules .

Biochemical Pathways

Boronic acids are often used in the synthesis of bioactive compounds and can affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

The compound is a solid at 20°c and is soluble in methanol . Its stability and solubility suggest that it could have reasonable bioavailability, but further studies would be needed to confirm this.

Result of Action

The compound’s ability to form boronate esters with diols could potentially modulate the activity of target molecules, leading to various cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Ethoxycarbonyl-3-fluorophenylboronic acid. The compound is recommended to be stored at room temperature, preferably in a cool and dark place, below 15°C . It is also important to note that the compound is classified as harmful if swallowed and can cause skin and eye irritation .

properties

IUPAC Name |

(4-ethoxycarbonyl-3-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BFO4/c1-2-15-9(12)7-4-3-6(10(13)14)5-8(7)11/h3-5,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSPPZZTTSHTMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)OCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376838 | |

| Record name | [4-(Ethoxycarbonyl)-3-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

874288-38-7 | |

| Record name | [4-(Ethoxycarbonyl)-3-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Ethoxycarbonyl)-3-fluorophenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dibenzo[a,e]pyrene](/img/structure/B33199.png)